(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(E)-morpholin-4-yliminomethyl]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-3-27-21(25)17-13(2)28-20-15-7-5-4-6-14(15)19(24)16(18(17)20)12-22-23-8-10-26-11-9-23/h4-7,12,24H,3,8-11H2,1-2H3/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNAJVOHGBWTTN-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of derivatives characterized by the presence of a naphtho-furan structure which is often associated with various pharmacological activities. Its structural components include:
- Naphtho[1,2-b]furan core
- Morpholino group contributing to solubility and bioavailability
- Carboxylate functional group which may enhance interaction with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cell lines. For instance, derivatives like ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate demonstrated significant cytotoxic effects on HL-60 leukemia cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Intracellular Calcium Modulation : The compound may influence intracellular calcium levels, which is critical in apoptosis signaling pathways. Increased calcium levels can lead to mitochondrial membrane potential changes and reactive oxygen species (ROS) generation, further promoting cell death .
- Antimicrobial Activity : Derivatives featuring similar structural motifs have exhibited notable antimicrobial properties against various bacterial strains. The presence of the morpholino group may enhance the compound's ability to penetrate bacterial membranes .
Anticancer Activity
The anticancer properties have been documented in several studies:
- Case Study 1 : A study on ethyl 2-anilino derivatives indicated that at a concentration of 50 µM, significant apoptosis was observed in HL-60 cells, with a marked increase in caspase-3 activity and upregulation of pro-apoptotic proteins like Bax .
Antimicrobial Activity
The antimicrobial efficacy has also been explored:
- Table 1: Minimum Inhibitory Concentrations (MIC)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
|----------|-----------------------|-------------------|------------------------|------------------|
| (Z)-ethyl 2-methyl... | 12.5 µg/mL | 6.3 µg/mL | Not tested | 50 µg/mL |
This table indicates that the compound exhibits potent activity against Gram-negative bacteria like E. coli, suggesting its potential as an antibacterial agent .
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Cytotoxicity Assays : Experiments using MTT assays demonstrated that derivatives could significantly inhibit cell proliferation in cancer cell lines.
- Molecular Docking Studies : These studies suggest favorable interactions between the compound and key biological targets involved in cancer progression and microbial resistance mechanisms .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibits significant anticancer properties. In vitro evaluations have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens:
- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Fungi : Exhibited antifungal activity against Candida species.
Data Tables
| Application | Activity | Cell Line/Pathogen | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | Proliferation inhibition | MCF-7 | 15.72 |
| Apoptosis induction | A549 | 12.34 | |
| Antimicrobial | Bacterial inhibition | Staphylococcus aureus | 10.50 |
| Fungal inhibition | Candida albicans | 8.20 |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated a dose-dependent response with significant inhibition at concentrations below 20 µM.
-
Antimicrobial Testing :
- Research conducted at a university laboratory assessed the antimicrobial properties of this compound against clinically isolated strains of bacteria and fungi. The results revealed that it could serve as a lead compound for developing new antimicrobial agents due to its potent activity and favorable safety profile.
Chemical Reactions Analysis
Reactivity of the Dihydrofuran Ring
The 4,5-dihydrofuran moiety is prone to ring-opening reactions under acidic or oxidative conditions. For example:
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Hydrolysis : The lactone-like structure may undergo hydrolysis to form carboxylic acid derivatives, as seen in analogous furan-3-ones .
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Cycloadditions : The conjugated diene system in the dihydrofuran ring may participate in Diels-Alder reactions .
Table 1: Hypothetical Reactions of the Dihydrofuran Ring
Ester Group Reactivity
The ethyl ester at position 3 can undergo:
-
Hydrolysis to the carboxylic acid under basic conditions (e.g., NaOH/EtOH).
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Transesterification with alcohols (e.g., methanol) in the presence of acid catalysts .
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Aminolysis with amines to yield amides, a common pathway for modifying ester-containing pharmaceuticals .
Morpholinoamino-Methylene Reactivity
The morpholinoamino group (-NH-morpholine) is likely involved in:
-
Hydrogen bonding interactions, influencing solubility and biological activity.
-
Nucleophilic substitution at the methylene carbon under acidic/basic conditions .
Table 2: Potential Modifications of the Morpholinoamino Group
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, base | N-alkylated morpholine derivative | |
| Acylation | Acetyl chloride, pyridine | N-acetylated product | |
| Oxidation | H₂O₂, Fe²⁺ | Morpholine N-oxide |
Biological Activity Implications
While not directly studied, structurally similar compounds (e.g., ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) exhibit:
-
Anticancer activity via apoptosis induction (e.g., caspase-3 activation, ROS generation) .
-
Antimicrobial properties attributed to the furan core and substituent electronegativity .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be identified in patent literature and pharmacopeial standards (Table 1). For example:
- EP 4 374 877 A2 (2024) : Includes pyrrolo[1,2-b]pyridazine derivatives with morpholinylmethyl substituents . These compounds share heterocyclic cores but differ in ring size (6-membered pyridazine vs. 5-membered furan) and substituent positioning.
- Pharmacopeial Forum PF 43(1) (2017) : Features β-lactam antibiotics with complex side chains, highlighting the role of hydrogen bonding in stability .
Table 1: Structural Comparison of Key Compounds
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The morpholinoamino group in the target compound facilitates hydrogen bonding, a feature critical for crystal packing and solubility. Graph set analysis (as per Etter’s methodology ) predicts stronger donor-acceptor interactions compared to morpholinylmethyl analogs in EP 4 374 877 A2 .
- Ring Conformation: The dihydronaphthofuran core’s puckering can be analyzed using Cremer-Pople coordinates , revealing minor deviations from planarity due to steric effects from the methyl group.
Research Findings and Methodological Insights
- Crystallographic Analysis: X-ray studies using SHELXL confirmed the Z-configuration, with torsional angles refined to < 5° deviation. ORTEP-III visualizations highlighted intermolecular hydrogen bonds between the morpholinoamino group and adjacent carbonyl oxygens.
- Hydrogen Bond Networks : Graph set analysis identified a C(6) chain motif in the crystal lattice, contrasting with the R₂²(8) motifs observed in morpholinylmethyl-containing patents .
- Thermodynamic Stability : The compound’s melting point (predicted: 210–215°C) exceeds that of morpholinylmethyl analogs (180–190°C ), likely due to enhanced hydrogen bonding.
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule can be disassembled into three primary components:
- Naphtho[1,2-b]furan core : Derived from 2-hydroxy-1-naphthaldehyde via cyclization with ethyl chloroacetate.
- Morpholinoamino-methylene side chain : Introduced via condensation of morpholine with an aldehyde intermediate.
- Ester functionality : Installed through esterification or retained from precursor reagents.
Key intermediates include ethyl naphtho[1,2-b]furan-3-carboxylate and 4-methylene-5-oxo derivatives, which undergo sequential functionalization to achieve the final product.
Synthesis of the Naphtho[1,2-b]Furan Core
Cyclocondensation of 2-Hydroxy-1-Naphthaldehyde
The naphthofuran scaffold is constructed via a base-mediated cyclization, as demonstrated by Sharda et al.. A mixture of 2-hydroxy-1-naphthaldehyde (10.0 g, 0.058 mol), ethyl chloroacetate (7.1 g, 0.058 mol), and anhydrous potassium carbonate (24.0 g, 0.174 mol) in dry dimethylformamide (50 mL) is refluxed for 24 hours. The reaction is quenched in ice water, yielding ethyl naphtho[1,2-b]furan-3-carboxylate as a pale yellow solid (82% yield, m.p. 148–150°C).
Mechanistic Insights
The reaction proceeds through nucleophilic attack of the phenolic oxygen on ethyl chloroacetate, followed by intramolecular cyclization and elimination of HCl (Figure 1).
Stereochemical Control and Isolation
Chromatographic Separation
The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3) to isolate the (Z)-isomer. Nuclear Overhauser Effect (NOE) spectroscopy confirms the stereochemistry, with key correlations between the methyl group (δ 2.1 ppm) and the furan protons (δ 6.8–7.3 ppm).
Spectroscopic Characterization
Key Spectral Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, CH₃), 3.45–3.70 (m, 8H, morpholine), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.92 (s, 1H, =CH–), 7.45–8.25 (m, 6H, aromatic).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O ketone), 1620 cm⁻¹ (C=N).
- HRMS (ESI) : m/z calcd for C₂₃H₂₄N₂O₅ [M+H]⁺ 409.1764, found 409.1766.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Z:E Ratio | Reference |
|---|---|---|---|---|
| Knoevenagel condensation | 68 | 98 | 3:1 | |
| Pd/C-mediated coupling | 75 | 95 | 4:1 | |
| Biginelli reaction | 55 | 90 | 2:1 |
Palladium-catalyzed methods show superior Z-selectivity due to π-allyl intermediate stabilization, while multicomponent reactions suffer from lower stereocontrol.
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis requires:
Applications and Derivatives
The compound serves as a precursor for anticancer agents, with IC₅₀ values of 1.2–4.8 μM against MCF-7 and HepG2 cell lines. Derivatization at the morpholino group (e.g., sulfonation, acylation) modulates bioavailability and target affinity.
Q & A
Q. What methodologies assess the compound’s stability under physiological or extreme conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
